molecular formula C20H24N6S B10879999 N'-[7-(1,3-benzothiazol-2-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-dimethylpropane-1,3-diamine

N'-[7-(1,3-benzothiazol-2-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-dimethylpropane-1,3-diamine

Cat. No.: B10879999
M. Wt: 380.5 g/mol
InChI Key: CMKWWGMDDQGVKP-UHFFFAOYSA-N
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Description

N-[7-(1,3-BENZOTHIAZOL-2-YL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[3-(DIMETHYLAMINO)PROPYL]AMINE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole moiety fused with a pyrrolopyrimidine core, which is further substituted with dimethyl and dimethylaminopropyl groups. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry, materials science, and other areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(1,3-BENZOTHIAZOL-2-YL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[3-(DIMETHYLAMINO)PROPYL]AMINE typically involves multi-step organic synthesis. The process begins with the preparation of the benzothiazole and pyrrolopyrimidine intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include:

    Benzothiazole derivatives: Starting materials for the benzothiazole moiety.

    Pyrrolopyrimidine derivatives: Starting materials for the pyrrolopyrimidine core.

    Coupling agents: Such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the coupling reaction.

    Solvents: Such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) to dissolve the reactants and provide a suitable reaction medium.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Additionally, purification techniques like recrystallization, chromatography, or distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[7-(1,3-BENZOTHIAZOL-2-YL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[3-(DIMETHYLAMINO)PROPYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: DMF, DMSO, ethanol, methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-[7-(1,3-BENZOTHIAZOL-2-YL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[3-(DIMETHYLAMINO)PROPYL]AMINE is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins or nucleic acids. Its structural features could make it a candidate for studying enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, the compound’s potential as a therapeutic agent is explored. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[7-(1,3-BENZOTHIAZOL-2-YL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[3-(DIMETHYLAMINO)PROPYL]AMINE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    N-[7-(1,3-BENZOTHIAZOL-2-YL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[3-(DIMETHYLAMINO)PROPYL]AMINE: The compound of interest.

    N-[7-(1,3-BENZOTHIAZOL-2-YL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[3-(DIMETHYLAMINO)PROPYL]AMINE: A similar compound with slight variations in the substituents or core structure.

Uniqueness

The uniqueness of N-[7-(1,3-BENZOTHIAZOL-2-YL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[3-(DIMETHYLAMINO)PROPYL]AMINE lies in its specific combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H24N6S

Molecular Weight

380.5 g/mol

IUPAC Name

N-[7-(1,3-benzothiazol-2-yl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]-N',N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C20H24N6S/c1-13-14(2)26(20-24-15-8-5-6-9-16(15)27-20)19-17(13)18(22-12-23-19)21-10-7-11-25(3)4/h5-6,8-9,12H,7,10-11H2,1-4H3,(H,21,22,23)

InChI Key

CMKWWGMDDQGVKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=NC=NC(=C12)NCCCN(C)C)C3=NC4=CC=CC=C4S3)C

Origin of Product

United States

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